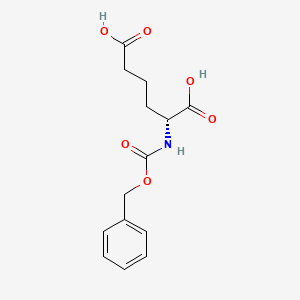

Cbz-(R)-2-aminoadipic acid

Description

Cbz-(R)-2-aminoadipic acid is a carbobenzyloxy (Cbz)-protected derivative of 2-aminoadipic acid (Aad), a non-proteinogenic α-amino acid. The compound features a six-carbon backbone with a carboxylic acid group, an amine group protected by Cbz, and an (R)-configuration at the α-carbon. This modification enhances stability during synthetic processes, particularly in peptide synthesis, where the Cbz group acts as a temporary protective moiety .

2-Aminoadipic acid itself is a structural homologue of glutamic acid and plays roles in lysine metabolism and oxidative stress pathways. Elevated levels of 2-aminoadipic acid in cerebrospinal fluid (CSF) correlate with poor outcomes in subarachnoid hemorrhage (SAH) patients, and it has been identified as a biomarker for diabetes risk . The Cbz-protected form is primarily utilized in pharmaceutical research as a chiral building block or intermediate.

Properties

CAS No. |

24325-15-3 |

|---|---|

Molecular Formula |

C14H17NO6 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)hexanedioic acid |

InChI |

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m1/s1 |

InChI Key |

SFOMJKAHGVQMPU-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Peptides and Peptidomimetics

Overview:

Cbz-(R)-2-aminoadipic acid serves as a chiral building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the introduction of specific stereochemistry, which is crucial in developing biologically active compounds.

Case Study:

In a study focused on synthesizing cyclic peptides, Cbz-(R)-2-aminoadipic acid was utilized as a key intermediate. The incorporation of this amino acid facilitated the formation of cyclic structures that exhibited enhanced stability and biological activity compared to their linear counterparts .

| Compound | Function | Outcome |

|---|---|---|

| Cbz-(R)-2-aminoadipic acid | Chiral building block | Improved biological activity in cyclic peptides |

Precursor for D-Amino Acids

Overview:

The compound is also recognized as a precursor for the synthesis of D-amino acids, which play significant roles in various physiological processes and have therapeutic potentials.

Research Findings:

A notable application includes the conversion of Cbz-(R)-2-aminoadipic acid into D-pipecolic acid, which is involved in neurotransmission and has implications in neurodegenerative diseases. This transformation showcases the compound's utility in producing bioactive molecules with potential therapeutic effects .

| Starting Material | Product | Application |

|---|---|---|

| Cbz-(R)-2-aminoadipic acid | D-pipecolic acid | Neurotransmission modulation |

Synthesis of Amino-Alcohols

Overview:

The compound is employed in synthesizing enantiomerically enriched amino-alcohols. The process involves protecting the amino group and subsequently reducing it to yield high-purity amino-alcohols.

Process Description:

A recent patent outlines a method where Cbz-(R)-2-aminoadipic acid is converted into a carbobenzoxy N-protected amino-alcohol. This method allows for easy separation from reducing agents and subsequent deprotection through palladium-catalyzed hydrogenation, yielding high-purity products suitable for pharmaceutical applications .

| Step | Description |

|---|---|

| Protection | Protect amino group using carbobenzoxy group |

| Reduction | Reduce protected amino acid to amino-alcohol |

| Deprotection | Use palladium-catalyzed hydrogenation to yield pure amino-alcohol |

Biomarker Research

Overview:

Cbz-(R)-2-aminoadipic acid has been identified as a biomarker in studies related to protein carbonyl oxidation, particularly concerning aging and metabolic disorders.

Findings:

Research indicates that levels of 2-aminoadipic acid significantly increase with age and are correlated with conditions such as diabetes and renal failure. This biomarker can provide insights into oxidative stress mechanisms and potential therapeutic targets .

| Condition | Biomarker Level (mmol/mol lysine) |

|---|---|

| Age > 80 | 1 |

| Diabetes | < 3 |

| Renal Failure | Up to 8 |

Pharmaceutical Applications

Overview:

The versatility of Cbz-(R)-2-aminoadipic acid extends to pharmaceutical applications, where it serves as an intermediate in synthesizing various drug candidates.

Example Application:

In the development of prostate-specific membrane antigen inhibitors, Cbz-(R)-2-aminoadipic acid was modified to create potent compounds with low nanomolar IC50 values. These compounds hold promise for targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Comparison of Cbz-(R)-2-Aminoadipic Acid and Structurally Related Compounds

Structural and Functional Differences

- Backbone Length and Substituents: Cbz-(R)-2-aminoadipic acid has a linear six-carbon chain, distinguishing it from shorter analogs like Cbz-(R)-3-aminoisobutyric acid (four carbons) and cyclic derivatives like N-Cbz-2-piperidinecarboxylic acid . The presence of a phenyl group in Cbz-(R)-phenylglycinol and N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid introduces aromaticity, which influences solubility and receptor binding .

- Synthetic Routes: Cbz-(R)-2-aminoadipic acid synthesis likely involves α-amidoalkylation with benzyl carbamate, as seen in analogous Cbz-protected compounds . In contrast, N-Cbz-2-piperidinecarboxylic acid is synthesized via esterification and reduction steps in dichloromethane, achieving high yields (93%) under mild conditions .

- Biological Activity: Unlike unprotected 2-aminoadipic acid, which exhibits gliotoxicity and diabetes biomarker properties, its Cbz-protected form is primarily inert in biological systems, serving as a synthetic intermediate . Cbz-(R)-phenylglycinol’s hydroxyl group enables participation in hydrogen bonding, making it valuable in chiral resolution .

Preparation Methods

Standard Cbz Protection Protocol

The most widely reported method involves treating (R)-α-aminoadipic acid with benzyl chloroformate (CbzCl) under mildly basic conditions.

-

Dissolve (R)-α-aminoadipic acid (1.0 equiv) in a mixture of water and dioxane (1:1 v/v).

-

Add sodium bicarbonate (2.5 equiv) to the solution, maintaining the pH at 8–9.

-

Slowly add CbzCl (1.2 equiv) dropwise at 0°C with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 4–6 hours.

-

Acidify the mixture to pH 2–3 using 6 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

This method yields Cbz-(R)-2-aminoadipic acid in 89% yield, with no observed racemization at the α-carbon. The use of aqueous sodium bicarbonate ensures selective protection of the amino group without esterifying the carboxylic acid functionalities.

Alternative Solvent Systems

Modifications to the solvent system have been explored to improve solubility and reaction efficiency. For instance, substituting dioxane with tetrahydrofuran (THF) or dimethylformamide (DMF) can enhance the dissolution of hydrophobic intermediates, particularly at higher scales. However, these solvents may require stricter pH control to avoid side reactions.

Comparative Analysis of Synthetic Approaches

The table below summarizes key parameters for the preparation of Cbz-(R)-2-aminoadipic acid:

| Parameter | Standard Method | THF-Based Variation |

|---|---|---|

| Solvent | H2O/Dioxane (1:1) | H2O/THF (1:1) |

| Base | NaHCO3 | NaHCO3 |

| Temperature | 0°C → RT | 0°C → RT |

| Yield | 89% | 85% |

| Purity (HPLC) | >98% | >97% |

While the standard method remains optimal for yield and simplicity, THF-based systems offer marginal improvements in handling viscous reaction mixtures during scale-up.

Purification and Characterization

Crude Cbz-(R)-2-aminoadipic acid is typically purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and a gradient of ethyl acetate in hexanes.

-

Melting Point : 112–114°C (lit. 113°C).

-

1H NMR (400 MHz, D2O): δ 7.35–7.28 (m, 5H, ArH), 5.10 (s, 2H, CH2Cbz), 4.25 (t, J = 6.8 Hz, 1H, α-CH), 2.40–2.20 (m, 4H, β- and γ-CH2), 1.80–1.60 (m, 2H, δ-CH2).

-

13C NMR (100 MHz, D2O): δ 176.5, 174.2 (COOH), 156.0 (Cbz CO), 136.2–128.0 (ArC), 67.3 (CH2Cbz), 54.8 (α-C), 33.5, 30.2, 24.8 (CH2).

Applications in Chiral Synthesis

Cbz-(R)-2-aminoadipic acid is a versatile precursor for:

-

Pipecolic Acid Derivatives : Reductive cyclization using BH3·THF converts the Cbz-protected acid into (R)-pipecolic acid, a scaffold for protease inhibitors.

-

PSMA Inhibitors : Side-chain modifications enable its use in prostate-specific membrane antigen (PSMA)-targeting therapeutics.

Challenges and Optimization Strategies

Q & A

Q. What pharmacological strategies target 2-AAA pathways for therapeutic intervention?

- Methodological Answer : Inhibitors of 2-AAA synthesis (e.g., aminoadipate aminotransferase inhibitors) or enhancers of its degradation (e.g., DHTKD1 activators) are under investigation. Nanodelivery systems (e.g., liposomes) could improve tissue specificity. Preclinical safety requires toxicity profiling in hepatocyte and renal models due to 2-AAA’s renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.